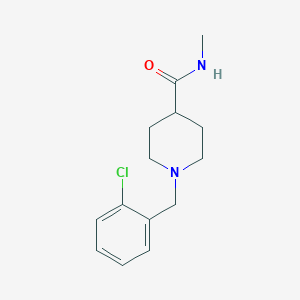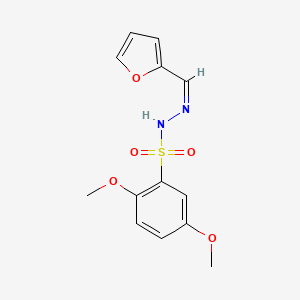![molecular formula C17H13ClN2 B5125623 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B5125623.png)
2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of benzimidazole derivatives and has been studied for its various biological activities.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole has been studied for its various biological activities, including antitumor, antiviral, and antibacterial properties. The compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis C virus. Additionally, the compound has exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and proteins involved in cellular processes, such as DNA replication and cell division. This inhibition may ultimately lead to cell death in cancer cells and the inhibition of viral replication in infected cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. The compound has also been found to inhibit the expression of certain genes involved in cancer cell proliferation and survival. In addition, the compound has been shown to inhibit viral replication by interfering with the viral life cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole in lab experiments is its potential to inhibit the growth of cancer cells and viral replication. This makes it a promising candidate for further research in these areas. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole. One direction is to further investigate the mechanism of action of the compound and how it interacts with specific enzymes and proteins involved in cellular processes. Another direction is to explore the potential of the compound in combination with other drugs or therapies for the treatment of cancer and viral infections. Additionally, research could focus on developing derivatives of the compound with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis method for 2-(2-chlorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole involves the reaction of 2-chloroaniline with 4-methyl-1H-pyrrole-2-carboxylic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-4-methylpyrrolo[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2/c1-19-15-8-4-5-9-16(15)20-11-12(10-17(19)20)13-6-2-3-7-14(13)18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMYHJQSLHFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=CC(=C3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)


![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)



![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)
![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-imidazol-1-yl)ethyl]-N-methyl-2-pyridinamine](/img/structure/B5125595.png)
